Cas no 25991-86-0 (1H-Azepine,1,1'-carbonylbis[hexahydro- (8CI,9CI))
25991-86-0 structure
Product Name:1H-Azepine,1,1'-carbonylbis[hexahydro- (8CI,9CI)
CAS No:25991-86-0
MF:C13H24N2O
MW:224.342463493347
CID:264964
PubChem ID:160117
Update Time:2025-04-19
1H-Azepine,1,1'-carbonylbis[hexahydro- (8CI,9CI) Chemical and Physical Properties
Names and Identifiers
-
- Carboxide (insect repellant)
- UNII-426G66WD3G
- NS00120589
- DTXSID6075015
- 1H-Azepine, 1,1'-carbonylbis(hexahydro-
- Dihexamethylenecarbamide
- 426G66WD3G
- METHANONE, BIS(HEXAHYDRO-1H-AZEPIN-1-YL)-
- N,N'-hexane-1,6-diylazepane-1-carboxamide
- 1-(AZEPANE-1-CARBONYL)AZEPANE
- Dichexamethylenecarbamide
- SCHEMBL2323473
- Hexamethylenimine, 1,1'-carbonyldi-
- Karboxid
- Karboxide
- 25991-86-0
- SRI-S 10582C
- CARBONYLBIS(HEXAHYDRO-1H-AZEPINE), 1,1'-
- bis(azepan-1-yl)methanone
- 1H-Azepine,1,1'-carbonylbis[hexahydro- (8CI,9CI)
-
- Inchi: 1S/C13H24N2O/c16-13(14-9-5-1-2-6-10-14)15-11-7-3-4-8-12-15/h1-12H2
- InChI Key: BZDSNHCMPJUKOY-UHFFFAOYSA-N
- SMILES: O=C(N1CCCCCC1)N1CCCCCC1
Computed Properties
- Exact Mass: 224.189
- Monoisotopic Mass: 224.189
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 23.6Ų
Experimental Properties
- Density: 1.029
- Boiling Point: 332.9°Cat760mmHg
- Flash Point: 131.9°C
- LogP: 2.73420
1H-Azepine,1,1'-carbonylbis[hexahydro- (8CI,9CI) Related Literature
-
Yusen Yang,Lifang Chen,Yudi Chen,Wei Liu,Haisong Feng,Bin Wang,Xin Zhang,Min Wei Green Chem. 2019 21 5352
-
2. A ratiometric lysosomal pH probe based on the imidazo[1,5-a]pyridine–rhodamine FRET and ICT systemGuang-Jie Song,Su-Yun Bai,Xi Dai,Xiao-Qun Cao,Bao-Xiang Zhao RSC Adv. 2016 6 41317
-
Mingwei Ma,Pan Hou,Jingjie Cao,Hui Liu,Xinyu Yan,Xingliang Xu,Huijuan Yue,Ge Tian,Shouhua Feng Green Chem. 2019 21 5969
-
4. The effect of oxidation on the electronic properties of penta-graphene: first-principles calculationLin Li,Kaixuan Jin,Chunyan Du,Xiaojie Liu RSC Adv. 2019 9 8253
-
Yusen Yang,Min Wei J. Mater. Chem. A 2020 8 2207
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